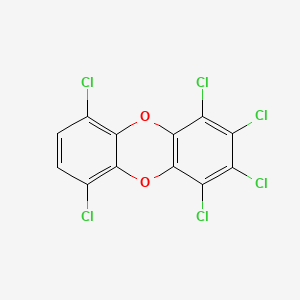

1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin

Übersicht

Beschreibung

1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin is a chlorinated dibenzo-p-dioxin isomerThese compounds are known for their stability and resistance to environmental degradation, making them significant environmental contaminants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin can be synthesized through various chlorination processes involving dibenzo-p-dioxin. The chlorination typically occurs under controlled conditions using chlorine gas or other chlorinating agents. The reaction is carried out in the presence of a catalyst, often at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: Industrial production of this compound often involves the chlorination of dibenzo-p-dioxin in large-scale reactors. The process is carefully monitored to control the degree of chlorination and to minimize the formation of unwanted by-products. High-resolution gas chromatography and mass spectrometry are used to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Dechlorination and Degradation

HxCDDs exhibit high stability but can undergo dechlorination under specific conditions:

-

Alkaline Hydrolysis : Treatment with potassium hydroxide (KOH) or sodium hydroxide (NaOH) in 1,3-dimethyl-2-imidazolidinone (DMI) at 90°C for 5 hours achieves >99% destruction of CDDs .

-

UV Irradiation : Aqueous solutions of chlorophenols irradiated with UV light yield OCDD (octaCDD) as a byproduct .

Key Reaction:

Environmental Reactivity

HxCDDs persist in ecosystems due to:

Biomagnification factors (BMFs) in aquatic systems show 2,3,7,8-TCDD accumulates in fish 5–10× more than HxCDDs .

Toxicological Relevance

While 1,2,3,4,6,9-HxCDD is not directly studied, toxicity equivalency factors (TEFs) for HxCDD isomers are:

Table 2: Toxicity Equivalency Factors (TEFs) for CDDs

| Isomer | TEF Relative to 2,3,7,8-TCDD | Source |

|---|---|---|

| 2,3,7,8-TCDD | 1.0 | |

| 1,2,3,6,7,8-HxCDD | 0.04 | |

| 1,2,3,7,8,9-HxCDD | 0.04 |

Research Gaps

No peer-reviewed studies explicitly address 1,2,3,4,6,9-HxCDD . Current data focus on isomers with 2,3,7,8-substitution , which bind the aryl hydrocarbon (Ah) receptor and drive toxicity .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

- Molecular Formula : C₁₂H₂Cl₆O₂

- Molecular Weight : 390.86 g/mol

- CAS Number : 58200-68-3

HxCDD is characterized by six chlorine atoms substituted on its dibenzo-p-dioxin structure, contributing to its chemical stability and resistance to degradation.

Environmental Monitoring

Detection Methods

HxCDD is often analyzed in environmental samples due to its toxicological significance. Common techniques include:

- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is widely used for detecting HxCDD in soil and water samples due to its sensitivity and specificity.

- High-Performance Liquid Chromatography (HPLC) : HPLC is employed for analyzing complex mixtures where HxCDD may be present alongside other dioxins and furans.

Case Study: Environmental Impact Assessment

In a study assessing the impact of industrial waste incineration on local ecosystems, researchers detected elevated levels of HxCDD in soil samples collected near incineration sites. The findings indicated a correlation between industrial activities and the concentration of dioxins in the environment, highlighting the need for stringent regulatory measures .

Toxicological Research

Health Effects

HxCDD has been associated with various adverse health effects in laboratory studies:

- Carcinogenicity : Animal studies have demonstrated that exposure to HxCDD can lead to liver tumors and other neoplastic changes. For instance, a study involving rats showed a significant increase in hepatocellular carcinomas following chronic exposure to HxCDD .

- Reproductive Toxicity : Research indicates that exposure can adversely affect reproductive outcomes in animal models, leading to developmental anomalies .

Regulatory Framework

HxCDD is classified under hazardous substances due to its potential health risks. Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) monitor its presence in the environment and establish guidelines for permissible exposure levels.

| Regulatory Body | Guideline Type | Exposure Limit |

|---|---|---|

| EPA | Reference Dose | Not specified |

| IARC | Carcinogenicity Classification | Not classifiable as a human carcinogen |

Applications in Biomedical Research

Mechanistic Studies

Research on HxCDD contributes to understanding the mechanisms of dioxin toxicity. Studies have focused on how HxCDD interacts with the aryl hydrocarbon receptor (AhR), leading to alterations in gene expression associated with carcinogenesis and endocrine disruption .

Case Study: Hepatotoxicity Assessment

A comprehensive study investigated the hepatotoxic effects of HxCDD by administering varying doses to laboratory rats. The results indicated dose-dependent liver damage characterized by necrosis and inflammation, reinforcing the compound's classification as a hepatotoxin .

Wirkmechanismus

1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin exerts its effects primarily through the activation of the aryl hydrocarbon receptor (AhR). Upon binding to AhR, the compound translocates to the nucleus, where it influences the expression of various genes involved in xenobiotic metabolism. This leads to the activation of phase I and phase II detoxification enzymes, such as cytochrome P450 enzymes, which mediate the compound’s biochemical and toxic effects .

Vergleich Mit ähnlichen Verbindungen

- 1,2,3,7,8,9-Hexachlorodibenzo-P-dioxin

- 1,2,3,6,7,8-Hexachlorodibenzo-P-dioxin

- 1,2,3,4,7,8-Hexachlorodibenzo-P-dioxin

- 1,2,3,4,6,7,8-Heptachlorodibenzo-P-dioxin

- 1,2,3,4,5,6,7,8-Octachlorodibenzo-P-dioxin

Uniqueness: 1,2,3,4,6,9-Hexachlorodibenzo-P-dioxin is unique due to its specific chlorination pattern, which influences its chemical properties and biological activity. Compared to other hexachlorodibenzo-p-dioxins, it has distinct toxicological profiles and environmental persistence .

Eigenschaften

IUPAC Name |

1,2,3,4,6,9-hexachlorodibenzo-p-dioxin | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O2/c13-3-1-2-4(14)10-9(3)19-11-7(17)5(15)6(16)8(18)12(11)20-10/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDYXCMRDCOVQLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1Cl)OC3=C(O2)C(=C(C(=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4074065 | |

| Record name | 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58200-68-3 | |

| Record name | 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058200683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,6,9-Hexachlorodibenzo-p-dioxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4074065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4,6,9-HEXACHLORODIBENZO-P-DIOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SLJ7IV207P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.